Synthesis and Characterization of Quercetin 3,7-Dimethyl Ether: A Technical Guide
Synthesis and Characterization of Quercetin 3,7-Dimethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3,7-dimethyl ether, also known as Rhamnazin, is an O-methylated flavonol that has garnered significant scientific interest due to its diverse pharmacological activities. As a derivative of quercetin, its altered physicochemical properties, owing to selective methylation, enhance its bioavailability and biological efficacy. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of Quercetin 3,7-dimethyl ether. Detailed experimental protocols for its preparation and analysis are presented, alongside a summary of its spectroscopic and physicochemical data. Furthermore, this document elucidates its molecular mechanisms of action through the visualization of key signaling pathways, offering a valuable resource for researchers investigating its therapeutic potential in areas such as oncology and inflammatory diseases.
Introduction
Quercetin 3,7-dimethyl ether (Rhamnazin) is a naturally occurring flavonoid found in various plants, including those of the Rhamnus and Croton genera.[1] It belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone. The methylation of the hydroxyl groups at the 3 and 7 positions of the quercetin molecule significantly impacts its lipophilicity and metabolic stability, often leading to improved oral bioavailability and enhanced biological activity compared to its parent compound, quercetin.[2]
This compound has demonstrated a range of promising pharmacological effects, including anti-inflammatory, antioxidant, anti-angiogenic, and vasorelaxant properties.[1][2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, making it a compelling candidate for further investigation in drug discovery and development.[3][4]
This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of the synthesis, purification, and comprehensive characterization of Quercetin 3,7-dimethyl ether.
Synthesis of Quercetin 3,7-Dimethyl Ether
The synthesis of Quercetin 3,7-dimethyl ether is typically achieved through the selective methylation of quercetin. The differential reactivity of the five hydroxyl groups on the quercetin scaffold allows for regioselective synthesis under controlled conditions. The hydroxyl groups at positions 7 and 4' are generally the most reactive, followed by the 3-OH, 3'-OH, and finally the 5-OH group, which is the least reactive due to intramolecular hydrogen bonding with the adjacent carbonyl group.[5]
Experimental Protocol: Selective Dimethylation of Quercetin
This protocol is a synthesized methodology based on established principles of flavonoid methylation.[5]
Materials:
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Quercetin
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Dimethyl sulfate (DMS)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Hydrochloric acid (HCl), 1M
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve quercetin in anhydrous DMF.
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Addition of Base: Add anhydrous potassium carbonate to the solution. The amount of K₂CO₃ should be in slight molar excess relative to the hydroxyl groups to be methylated.
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Methylation: Cool the mixture in an ice bath. Add dimethyl sulfate dropwise to the stirred suspension. The molar equivalents of DMS should be carefully controlled to favor dimethylation.
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Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).
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Work-up: Upon completion, quench the reaction by the slow addition of 1M HCl to neutralize the excess base.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate Quercetin 3,7-dimethyl ether.
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Characterization: Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR, UV-Vis).
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of Quercetin 3,7-Dimethyl Ether.
Characterization of Quercetin 3,7-Dimethyl Ether
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Quercetin 3,7-dimethyl ether.
Table 1: ¹H and ¹³C NMR Spectral Data
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, Multiplicity, J in Hz) |
| 2 | 156.1 | - |
| 3 | 138.7 | - |
| 4 | 178.6 | - |
| 5 | 156.8 | - |
| 6 | 98.3 | 6.43 (s) |
| 7 | 165.6 | - |
| 8 | 92.8 | 6.84 (s) |
| 9 | 161.4 | - |
| 10 | 105.7 | - |
| 1' | 122.6 | - |
| 2' | 115.5 | 7.67 (s) |
| 3' | 146.8 | - |
| 4' | 150.8 | - |
| 5' | 112.4 | 6.97 (d, J=8.5) |
| 6' | 120.9 | 7.73 (d, J=8.5) |
| 3-OCH₃ | 60.2 | 3.85 (s) |
| 7-OCH₃ | 56.1 | 3.95 (s) |
| 5-OH | - | 12.63 (s) |
Note: NMR data can vary slightly depending on the solvent used.[6][7]
Table 2: Mass Spectrometry, IR, and UV-Vis Data
| Technique | Observed Values |
| Mass Spectrometry (MS) | [M+H]⁺: m/z 331 |
| [M-H]⁻: m/z 329 | |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H stretching) |
| ~1650 (C=O stretching) | |
| ~1605, 1510 (C=C aromatic stretching) | |
| ~1200-1000 (C-O stretching) | |
| UV-Vis Spectroscopy (λmax, nm) | 256, 357 (in Ethanol) |
Note: Spectroscopic data is compiled from various sources.[6][8][9][10][11]
Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and confirm the positions of the methyl groups.
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Procedure: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
3.2.2. Mass Spectrometry (MS)
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Objective: To determine the molecular weight and elemental composition of the compound.
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Procedure: Introduce a solution of the sample into a mass spectrometer (e.g., ESI-MS or HRMS). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the molecular formula.
3.2.3. Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
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Procedure: Prepare a sample of the compound (e.g., as a KBr pellet or a thin film). Record the IR spectrum using an FTIR spectrometer. The characteristic absorption bands for hydroxyl, carbonyl, and aromatic C-C and C-O bonds will be observed.
3.2.4. UV-Visible (UV-Vis) Spectroscopy
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Objective: To determine the wavelengths of maximum absorbance.
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Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol). Record the UV-Vis spectrum over a range of wavelengths (typically 200-600 nm) using a UV-Vis spectrophotometer. The resulting spectrum will show characteristic absorption maxima for the flavonoid chromophore.
Diagram of Characterization Workflow:
Caption: Logical workflow for the characterization of the synthesized compound.
Biological Activities and Signaling Pathways
Quercetin 3,7-dimethyl ether exhibits a variety of biological activities, primarily attributed to its ability to modulate specific signaling pathways.
Anti-Angiogenic Activity via VEGFR2 Signaling
Rhamnazin has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] It exerts this effect by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9] By inhibiting the VEGF-induced phosphorylation of VEGFR2, Rhamnazin blocks the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[12]
Diagram of VEGFR2 Signaling Pathway Inhibition:
Caption: Rhamnazin inhibits VEGF-induced VEGFR2 phosphorylation.
Antioxidant and Anti-inflammatory Effects via Nrf2 Signaling
Rhamnazin has been shown to possess significant antioxidant and anti-inflammatory properties. One of the key mechanisms underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Rhamnazin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of its target genes, thereby enhancing the cellular antioxidant defense system.[4]
Diagram of Nrf2 Signaling Pathway Activation:
Caption: Rhamnazin promotes Nrf2 activation and antioxidant gene expression.
Conclusion
Quercetin 3,7-dimethyl ether (Rhamnazin) is a promising natural product derivative with well-defined biological activities that warrant further investigation for its therapeutic applications. This technical guide has provided a consolidated resource for its synthesis, purification, and comprehensive characterization. The detailed experimental protocols and summarized spectroscopic data will be valuable for researchers aiming to work with this compound. Furthermore, the elucidation of its interactions with key signaling pathways, such as VEGFR2 and Nrf2, provides a foundation for understanding its molecular mechanisms of action and for designing future studies to explore its full therapeutic potential. As research in the field of flavonoids continues to evolve, Quercetin 3,7-dimethyl ether stands out as a molecule of significant interest for the development of novel therapeutic agents.
References
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- 2. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Rhamnazin | C17H14O7 | CID 5320945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rhamnazin, a novel inhibitor of VEGFR2 signaling with potent antiangiogenic activity and antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
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